molecular formula C26H22BrNO4S B11521422 ethyl 5-(acetyloxy)-6-bromo-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-6-bromo-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

Cat. No.: B11521422
M. Wt: 524.4 g/mol
InChI Key: PMYBAMVVWSBABT-UHFFFAOYSA-N
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Description

Ethyl 5-(acetyloxy)-6-bromo-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are often found in natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an indole core substituted with various functional groups, making it a subject of interest in synthetic organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(acetyloxy)-6-bromo-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated at the 6-position using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.

    Acetylation: The hydroxyl group at the 5-position is acetylated using acetic anhydride in the presence of a base like pyridine.

    Esterification: The carboxylic acid group at the 3-position is esterified with ethanol in the presence of a catalyst such as sulfuric acid.

    Thioether Formation: The phenylsulfanyl group is introduced at the 2-position through a nucleophilic substitution reaction using a phenylthiol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(acetyloxy)-6-bromo-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the ester and acetyl functionalities can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(acetyloxy)-6-bromo-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(acetyloxy)-6-bromo-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the indole core allows it to mimic natural indole derivatives, potentially interfering with biological pathways involving tryptophan metabolism and serotonin receptors.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylate derivatives: Compounds with similar indole cores but different substituents.

    Bromoindoles: Indole derivatives with bromine substitution at various positions.

    Phenylsulfanyl indoles: Indoles substituted with phenylsulfanyl groups at different positions.

Uniqueness

Ethyl 5-(acetyloxy)-6-bromo-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and phenylsulfanyl groups, along with the ester and acetyl functionalities, makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C26H22BrNO4S

Molecular Weight

524.4 g/mol

IUPAC Name

ethyl 5-acetyloxy-6-bromo-1-phenyl-2-(phenylsulfanylmethyl)indole-3-carboxylate

InChI

InChI=1S/C26H22BrNO4S/c1-3-31-26(30)25-20-14-24(32-17(2)29)21(27)15-22(20)28(18-10-6-4-7-11-18)23(25)16-33-19-12-8-5-9-13-19/h4-15H,3,16H2,1-2H3

InChI Key

PMYBAMVVWSBABT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C3=CC=CC=C3)CSC4=CC=CC=C4

Origin of Product

United States

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